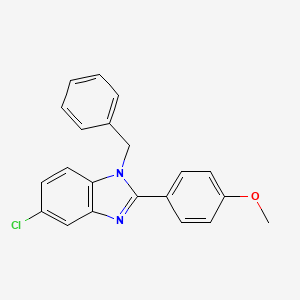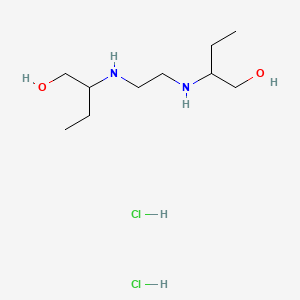![molecular formula C23H28N2O5S B1656744 [2-[(2,3-Dimethylcyclohexyl)amino]-2-oxoethyl] 4-(phenylsulfamoyl)benzoate CAS No. 5400-26-0](/img/structure/B1656744.png)
[2-[(2,3-Dimethylcyclohexyl)amino]-2-oxoethyl] 4-(phenylsulfamoyl)benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[2-[(2,3-Dimethylcyclohexyl)amino]-2-oxoethyl] 4-(phenylsulfamoyl)benzoate is a complex organic compound with a unique structure that includes a cyclohexyl group, a carbamoyl group, and a benzoate group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [2-[(2,3-Dimethylcyclohexyl)amino]-2-oxoethyl] 4-(phenylsulfamoyl)benzoate typically involves multiple steps, starting with the preparation of the cyclohexyl and benzoate components. The cyclohexyl component can be synthesized through the hydrogenation of dimethylcyclohexene, followed by the introduction of the carbamoyl group using carbamoyl chloride under basic conditions. The benzoate component is prepared by sulfonation of benzene to introduce the phenylsulfamoyl group, followed by esterification with methyl alcohol.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to maximize yield. The use of catalysts, such as palladium or platinum, can enhance the efficiency of the hydrogenation and esterification steps. Additionally, advanced purification techniques, such as chromatography, are employed to obtain the final product with high purity.
化学反应分析
Types of Reactions
[2-[(2,3-Dimethylcyclohexyl)amino]-2-oxoethyl] 4-(phenylsulfamoyl)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carbamoyl or phenylsulfamoyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Derivatives with new functional groups replacing the original ones.
科学研究应用
[2-[(2,3-Dimethylcyclohexyl)amino]-2-oxoethyl] 4-(phenylsulfamoyl)benzoate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis to introduce specific functional groups.
Biology: Studied for its potential as a biochemical probe to investigate cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
作用机制
The mechanism of action of [2-[(2,3-Dimethylcyclohexyl)amino]-2-oxoethyl] 4-(phenylsulfamoyl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular pathways. For example, it may inhibit enzymes involved in inflammation, thereby reducing inflammatory responses. The exact molecular pathways and targets are still under investigation, and further research is needed to fully elucidate its mechanism of action.
相似化合物的比较
[2-[(2,3-Dimethylcyclohexyl)amino]-2-oxoethyl] 4-(phenylsulfamoyl)benzoate can be compared with similar compounds, such as:
[(1S,2R,3R)-2,3-dimethylcyclohexyl]carbamoyl}methyl 4-(phenylsulfamoyl)benzoate: Shares a similar structure but differs in the stereochemistry of the cyclohexyl group.
The uniqueness of this compound lies in its combination of functional groups, which imparts distinct chemical and biological properties.
属性
CAS 编号 |
5400-26-0 |
|---|---|
分子式 |
C23H28N2O5S |
分子量 |
444.5 g/mol |
IUPAC 名称 |
[2-[(2,3-dimethylcyclohexyl)amino]-2-oxoethyl] 4-(phenylsulfamoyl)benzoate |
InChI |
InChI=1S/C23H28N2O5S/c1-16-7-6-10-21(17(16)2)24-22(26)15-30-23(27)18-11-13-20(14-12-18)31(28,29)25-19-8-4-3-5-9-19/h3-5,8-9,11-14,16-17,21,25H,6-7,10,15H2,1-2H3,(H,24,26) |
InChI 键 |
KCOWZJVWDSEXQU-UHFFFAOYSA-N |
SMILES |
CC1CCCC(C1C)NC(=O)COC(=O)C2=CC=C(C=C2)S(=O)(=O)NC3=CC=CC=C3 |
规范 SMILES |
CC1CCCC(C1C)NC(=O)COC(=O)C2=CC=C(C=C2)S(=O)(=O)NC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


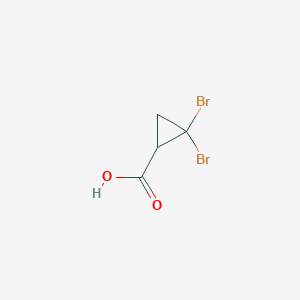
![N-(3,5-dichlorophenyl)-2-[(5-thiophen-2-yl-1H-1,2,4-triazol-3-yl)sulfanyl]propanamide](/img/structure/B1656667.png)
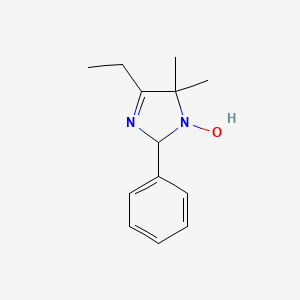
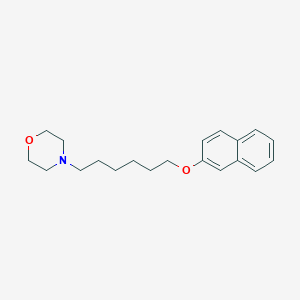
![5-(Phenylmethylene)-3-[(phenylsulfonyl)amino]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B1656672.png)
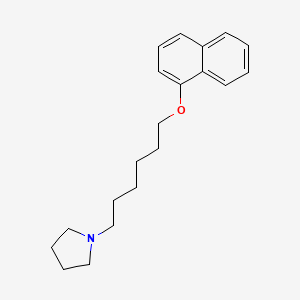

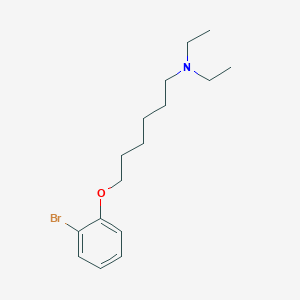
![1-[5-(2-Fluorophenoxy)pentyl]piperidine](/img/structure/B1656678.png)

![9-Oxa-1-azaspiro[5.5]undecane](/img/structure/B1656681.png)
